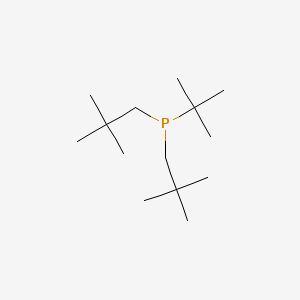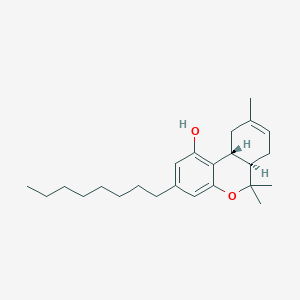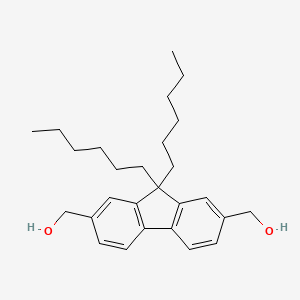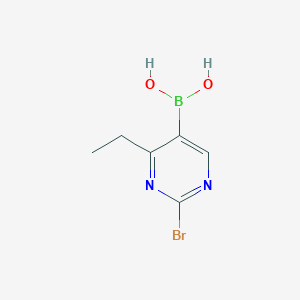
(2-Bromo-4-ethylpyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4-ethylpyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C6H8BBrN2O2. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid typically involves the reaction of 2-bromo-4-ethylpyrimidine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed borylation reactions, where the pyrimidine derivative is treated with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and stringent control of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with various aryl or vinyl halides to form new carbon-carbon bonds .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are typically biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
(2-Bromo-4-ethylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism by which (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid exerts its effects is through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic acid substrate, which interact to facilitate the formation of the new bond .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2-Ethylphenylboronic acid
Comparison: (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid is unique due to its pyrimidine ring structure, which imparts specific electronic and steric properties that influence its reactivity in cross-coupling reactions. Compared to phenylboronic acid and its derivatives, this compound offers enhanced reactivity and selectivity in certain synthetic applications .
Propriétés
Formule moléculaire |
C6H8BBrN2O2 |
|---|---|
Poids moléculaire |
230.86 g/mol |
Nom IUPAC |
(2-bromo-4-ethylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H8BBrN2O2/c1-2-5-4(7(11)12)3-9-6(8)10-5/h3,11-12H,2H2,1H3 |
Clé InChI |
XRVLOYMMLFWLOX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1CC)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


stannane](/img/structure/B14078198.png)
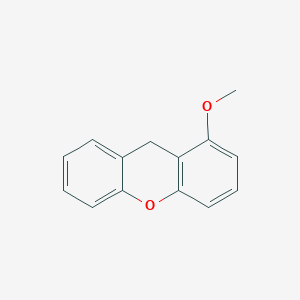
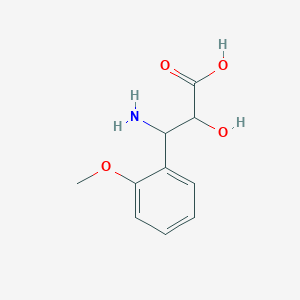
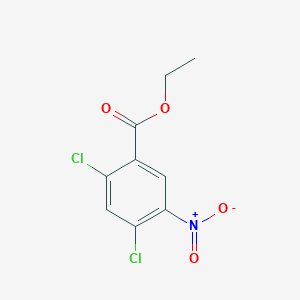

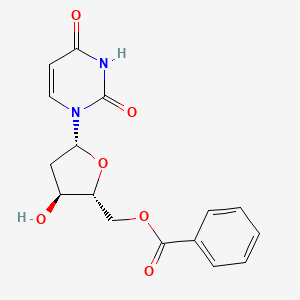
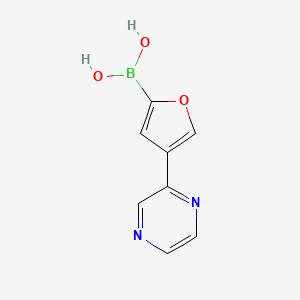
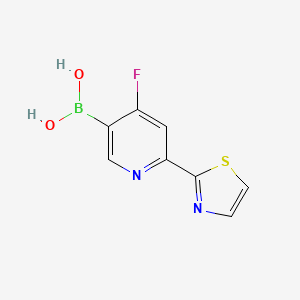
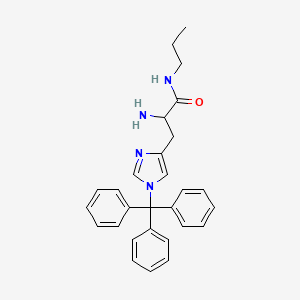
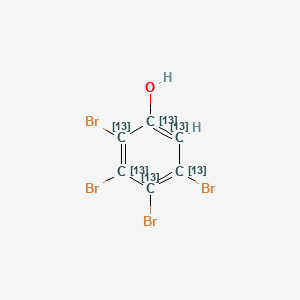
![3-[(3S)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B14078231.png)
